
Fmoc-Hlys(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Holys(Boc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonyl (Boc) protecting group on the side chain hydroxyl group. These protecting groups are essential for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
科学研究应用
Fmoc-L-Holys(Boc)-OH: has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases.
Bioconjugation: is used in bioconjugation techniques to attach peptides to other molecules, such as antibodies or nanoparticles, for targeted drug delivery and diagnostic purposes.
作用机制
Target of Action
Fmoc-Hlys(Boc)-OH, also known as Fmoc-L-Holys(Boc)-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the amine group of the peptide chain, allowing for the addition of the lysine residue during the synthesis process .
Mode of Action
The compound works by interacting with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a protective group for the amine end of the peptide chain, while the Boc group protects the side chain amine of the lysine residue . This allows for the selective addition of amino acids to the peptide chain. Once the lysine residue has been added, the Fmoc group can be removed, allowing for the addition of the next amino acid .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA (mRNA). In the laboratory, fmoc spps allows for the manual, step-by-step construction of the peptide chain
Pharmacokinetics
It’s worth noting that the compound’s stability under various conditions is crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful addition of a lysine residue to a growing peptide chain . This enables the synthesis of peptides with specific sequences, which can be used in a variety of research applications, from studying protein function to developing new drugs.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Moreover, the compound has been found to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These environmental factors can influence the compound’s action, efficacy, and stability during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Holys(Boc)-OH typically involves multiple steps, starting from the natural amino acid L-hydroxylysine. The process includes the selective protection of functional groups to ensure the desired reactions occur at specific sites. Here is a general outline of the synthetic route:
Protection of the Amino Group: The amino group of L-hydroxylysine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-hydroxylysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group on the side chain is protected using the tert-butoxycarbonyl (Boc) group. This step involves reacting the intermediate with Boc anhydride in the presence of a base like triethylamine.
Purification: The final product, , is purified using techniques such as column chromatography to remove any impurities and by-products.
Industrial Production Methods
In an industrial setting, the production of Fmoc-L-Holys(Boc)-OH follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Fmoc-L-Holys(Boc)-OH: undergoes several types of chemical reactions, primarily during peptide synthesis:
Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to expose the amino and hydroxyl groups for further reactions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.
Peptide Bond Formation: The primary application of is in the formation of peptide bonds. This involves coupling the amino group of one amino acid with the carboxyl group of another, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF)
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from the reactions involving Fmoc-L-Holys(Boc)-OH are peptides with specific sequences, where the amino and hydroxyl groups of L-hydroxylysine are incorporated into the peptide chain.
相似化合物的比较
Fmoc-L-Holys(Boc)-OH: can be compared with other amino acid derivatives used in peptide synthesis, such as:
Fmoc-L-Lys(Boc)-OH: Similar to , but with a lysine residue instead of hydroxylysine. It is used for incorporating lysine residues into peptides.
Fmoc-L-Ser(tBu)-OH: Contains a serine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating serine residues into peptides.
Fmoc-L-Thr(tBu)-OH: Contains a threonine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating threonine residues into peptides.
Uniqueness: : The uniqueness of Fmoc-L-Holys(Boc)-OH lies in the presence of the hydroxylysine residue, which introduces an additional hydroxyl group into the peptide chain. This can provide unique properties to the synthesized peptides, such as increased hydrophilicity and potential sites for further modification.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMIWUWBOOJLY-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
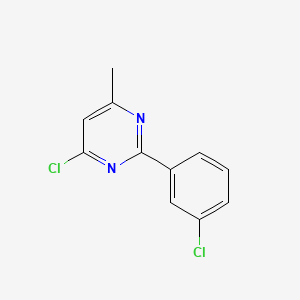

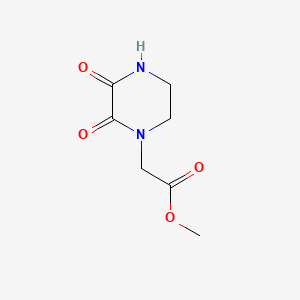
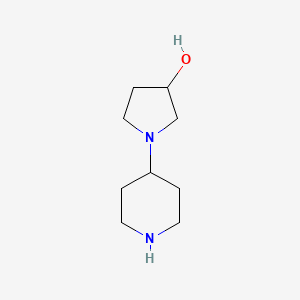
![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)
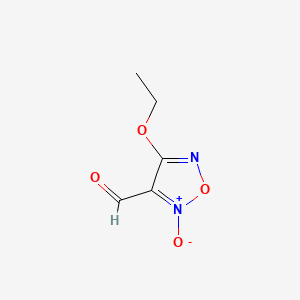

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)
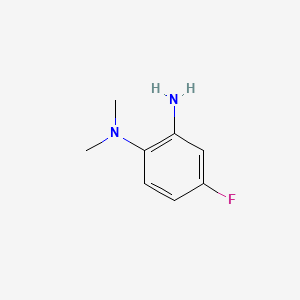
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)
